Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-

CAS No.: 71697-30-8

Cat. No.: VC17185874

Molecular Formula: C20H16O3

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71697-30-8 |

|---|---|

| Molecular Formula | C20H16O3 |

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |

| Standard InChI | InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2 |

| Standard InChI Key | GFANZDFKCCJYRF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

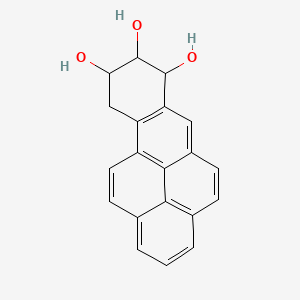

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is systematically named according to IUPAC guidelines as (7R,8S,9R,10S)-rel-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol . Its molecular formula is C₂₀H₁₆O₃, with a molecular weight of 304.3 g/mol . The compound’s structure features a tetracyclic aromatic system partially saturated at the 7,8,9,10 positions, with hydroxyl groups at the 7, 8, and 9 positions (Fig. 1).

Table 1: Key Identifiers of Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-

| Property | Value |

|---|---|

| CAS Registry Number | 71697-30-8, DTXSID30992308 |

| Molecular Formula | C₂₀H₁₆O₃ |

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | (7R,8S,9R,10S)-rel-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |

Stereochemistry and Conformational Analysis

The stereochemistry of the hydroxyl groups and hydrogenated ring profoundly influences its biological activity. The (7R,8S,9R,10S) configuration enables specific interactions with DNA bases, as demonstrated in computational studies of analogous PAH metabolites . For instance, anti-conformers of benzo(a)pyrene triol derivatives exhibit hydrogen bonding with guanine’s N3 atom, stabilizing DNA adducts .

Synthesis and Metabolic Pathways

Biosynthetic Origins

This compound arises during the metabolic processing of benzo[a]pyrene, a procarcinogen found in tobacco smoke and combustion products. Cytochrome P450 enzymes (e.g., CYP1A1) catalyze the initial epoxidation of benzo[a]pyrene, followed by hydrolysis to form diol intermediates. Subsequent oxidation yields the triol derivative, which may further react to form reactive carbocations capable of DNA binding .

Table 2: Key Metabolic Steps Leading to Benzo(a)pyrene-7,8,9-triol Formation

| Step | Reaction | Enzyme Involved |

|---|---|---|

| 1 | Benzo[a]pyrene → Epoxide | CYP1A1 |

| 2 | Epoxide → Dihydrodiol | Epoxide Hydrolase |

| 3 | Dihydrodiol → Triol | CYP450 Oxidation |

Laboratory Synthesis

While detailed synthetic protocols are scarce in public databases, analogous PAH metabolites are typically synthesized via:

-

Hydrogenation of aromatic rings using catalysts like palladium on carbon.

-

Hydroxylation via electrophilic aromatic substitution or microbial oxidation.

-

Stereochemical control using chiral auxiliaries or enzymatic resolution .

Physical and Chemical Properties

Physicochemical Data

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is a solid at room temperature with limited solubility in water (<1 mg/mL) but high solubility in organic solvents like dimethyl sulfoxide . Its UV-Vis spectrum shows absorption maxima at 254 nm and 365 nm, characteristic of conjugated aromatic systems.

Reactivity and Stability

The compound’s hydroxyl groups render it prone to oxidation, forming quinone derivatives under aerobic conditions. Additionally, the hydrogenated ring undergoes dehydrogenation at elevated temperatures, regenerating fully aromatic byproducts .

Biological Mechanisms and Toxicological Significance

DNA Adduct Formation

The triol metabolite interacts with DNA through intercalation and covalent bonding. Computational models reveal that the anti-conformer binds preferentially to the G–C base pair, with the benzylic ring positioned near guanine’s NH₂ group . A hydrogen bond between the 9-OH group and guanine’s N3 stabilizes the adduct, inducing helical distortions of 11–15° .

Mutagenic and Carcinogenic Effects

Adducts formed by this compound disrupt DNA replication, leading to G→T transversions—a hallmark mutation in tobacco-related cancers. In vitro assays using bacterial and mammalian cell lines confirm its mutagenicity, with dose-dependent increases in micronucleus formation.

Applications and Research Implications

Environmental Monitoring

As a biomarker of PAH exposure, this triol derivative is quantified in biological samples using LC-MS/MS, aiding risk assessment in populations exposed to airborne pollutants .

Pharmacological Research

Its role in carcinogenesis makes it a target for chemopreventive agents. Inhibitors of CYP450 enzymes (e.g., α-naphthoflavone) reduce triol formation, mitigating DNA damage in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume